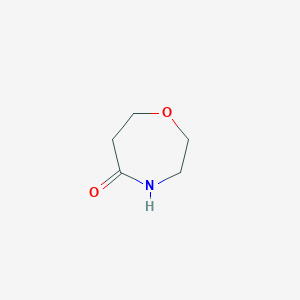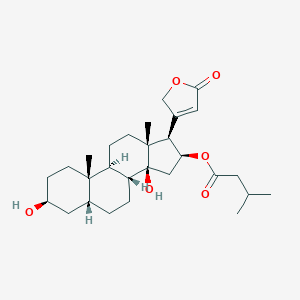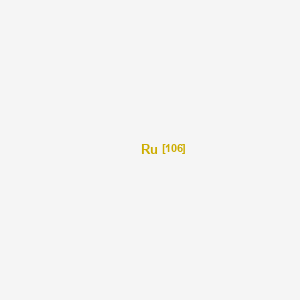
Ruthenium-106
描述
Ruthenium-106 is a radioactive isotope that is widely used in scientific research applications. It is a beta-emitting radioisotope that has a half-life of 373.59 days. Ruthenium-106 is produced by neutron activation of stable ruthenium-105, which is found in natural ruthenium ores.
作用机制
Ruthenium-106 emits beta particles, which are high-energy electrons. The beta particles have a short range and can penetrate only a few millimeters into tissues. When ruthenium-106 is used as a tracer, it is incorporated into molecules or compounds that are being studied. The beta particles emitted by ruthenium-106 can be detected using various imaging techniques, such as autoradiography, scintigraphy, and positron emission tomography (PET).
生化和生理效应
Ruthenium-106 has no significant biochemical or physiological effects on living organisms. It is rapidly eliminated from the body through urine and feces. However, the beta particles emitted by ruthenium-106 can cause damage to tissues if they are not properly shielded or if the radiation dose is too high.
实验室实验的优点和局限性
Ruthenium-106 has several advantages for lab experiments. It has a relatively long half-life, which allows for longer experiments and imaging studies. It emits beta particles, which can be easily detected and measured. It is also relatively easy to synthesize and purify. However, ruthenium-106 has some limitations. It has a short range and cannot penetrate deeply into tissues. It also has a low specific activity, which may limit its sensitivity in some experiments.
未来方向
There are several future directions for the use of ruthenium-106 in scientific research. One direction is the development of new imaging techniques that can detect beta particles emitted by ruthenium-106 with higher sensitivity and resolution. Another direction is the use of ruthenium-106 in the development of new therapies for cancer and other diseases. Ruthenium-106 may also be used in the study of nanomaterials and their properties. Finally, the use of ruthenium-106 in nuclear physics and radiation protection may lead to new discoveries and technologies.
科学研究应用
Ruthenium-106 is widely used in scientific research applications. It is used as a tracer in biological, medical, and environmental research. Ruthenium-106 is also used in the study of chemical reactions, catalysis, and material science. It is used in the development of new drugs and therapies for cancer and other diseases. Ruthenium-106 is also used in the study of nuclear physics and radiation protection.
属性
CAS 编号 |
13967-48-1 |
|---|---|
产品名称 |
Ruthenium-106 |
分子式 |
Ru |
分子量 |
105.90733 g/mol |
IUPAC 名称 |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
InChI 键 |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
手性 SMILES |
[106Ru] |
SMILES |
[Ru] |
规范 SMILES |
[Ru] |
同义词 |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

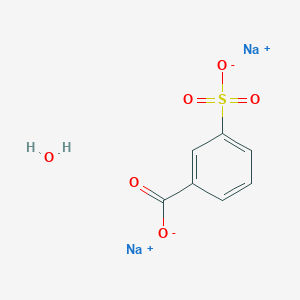

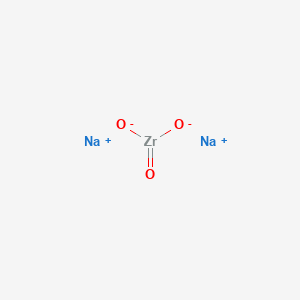
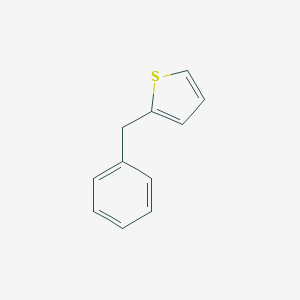
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
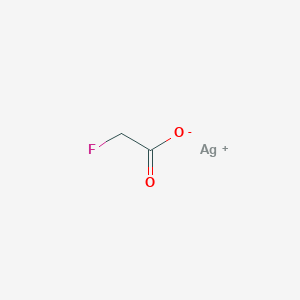
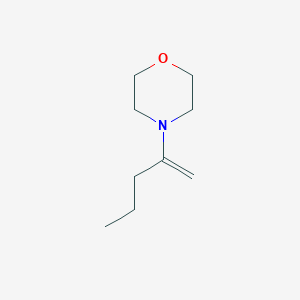
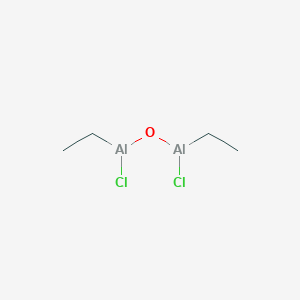
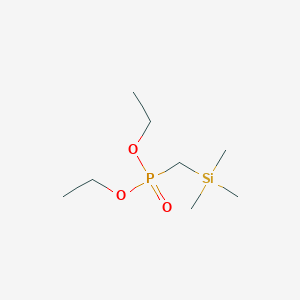
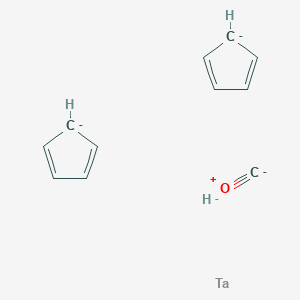
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
